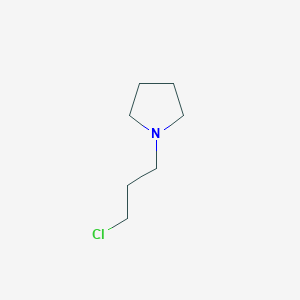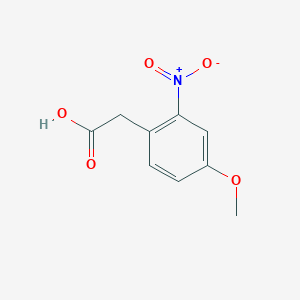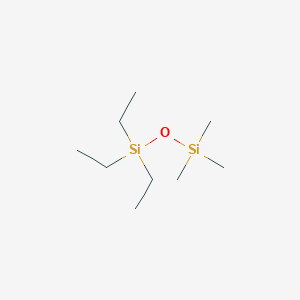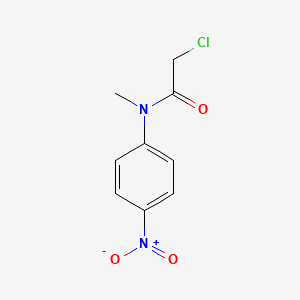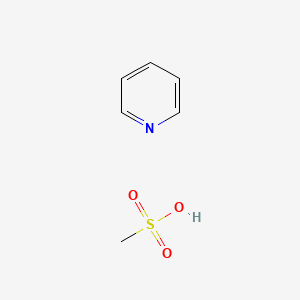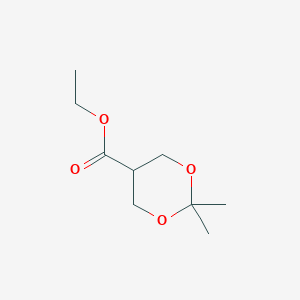
2,2-二甲基-1,3-二氧六环-5-羧酸乙酯
概述
描述
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C9H16O4. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by its dioxane ring structure, which imparts unique chemical properties.
科学研究应用
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be synthesized through the reaction of ethyl acetoacetate with formaldehyde and isobutyraldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.
化学反应分析
Types of Reactions
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
作用机制
The mechanism of action of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, facilitating the formation of new compounds. The ester group can undergo hydrolysis, leading to the release of the corresponding carboxylic acid and alcohol.
相似化合物的比较
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-Ethyl-1,3-dioxane-5-methanol: Contains a hydroxymethyl group instead of an ester.
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid ethyl ester: Another ester derivative with slight structural variations.
The uniqueness of ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate lies in its specific ester group and dioxane ring structure, which confer distinct chemical properties and reactivity.
属性
IUPAC Name |
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMWHATZAFUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC(OC1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452100 | |
| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-54-7 | |
| Record name | Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
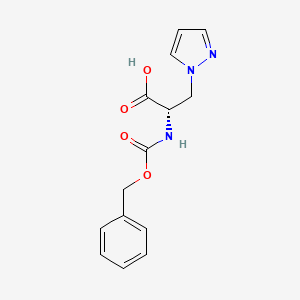
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)

